Duodote

Beschreibung

Structure

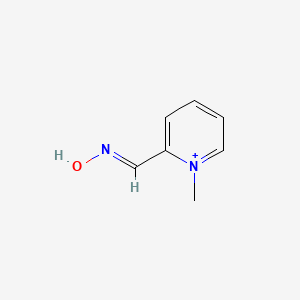

2D Structure

Eigenschaften

IUPAC Name |

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKPUQTUERUYQE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Acetylcholinesterase Inhibition and Reactivation by Pralidoxime

Cholinesterase Enzyme Dynamics and Organophosphate Interaction

Organophosphorus (OP) compounds, a diverse class of chemicals including insecticides and highly toxic nerve agents, exert their primary toxic effects through the inhibition of acetylcholinesterase (AChE). patsnap.comvumc.org This enzyme is critical for the normal functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating the nerve impulse. mdpi.commdpi.com Inhibition of AChE leads to an accumulation of acetylcholine at synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and a severe toxic state known as a cholinergic crisis. vumc.orgmdpi.comwfsahq.org

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. mdpi.com It contains a catalytic triad (B1167595) of three amino acid residues: Serine-203 (Ser203), Histidine-440 (His440), and Glutamate-327 (Glu327). mdpi.comwikipedia.org The active site also features an "anionic" sub-site, which attracts the positively charged quaternary ammonium (B1175870) group of acetylcholine. mdpi.comwikipedia.org

The normal hydrolysis of acetylcholine by AChE occurs in two main stages: acylation and deacylation. nih.gov In the acylation step, the hydroxyl group of Ser203 acts as a nucleophile, attacking the acetyl group of acetylcholine. wikipedia.orgnih.gov This results in the formation of an acetylated enzyme and the release of choline. nih.gov The subsequent deacylation step involves a water molecule regenerating the free enzyme, releasing acetic acid. mdpi.com

Organophosphates inhibit AChE by mimicking the structure of acetylcholine and interacting with the active site. The process involves the phosphorylation of the serine residue in the catalytic triad. wikipedia.orgnih.gov The organophosphate molecule first binds to the active site, positioning its phosphorus atom for a nucleophilic attack by the hydroxyl group of Ser203. oup.com This reaction is analogous to the initial step of acetylcholine hydrolysis but results in a stable, phosphorylated enzyme that is unable to perform its normal catalytic function. wikipedia.org

The resulting adduct effectively blocks the active site, preventing the binding and hydrolysis of acetylcholine. wikipedia.org The stability of this phosphate-enzyme bond is significantly greater than the transient acetyl-enzyme bond formed during normal substrate hydrolysis. wfsahq.org The breaking of the phosphorus-enzyme bond can take from minutes to weeks, depending on the specific organophosphate compound, leading to a prolonged and often considered irreversible inhibition. wfsahq.org

Table 1: Key Interactions in Adduct Formation

| Interacting Moiety | Role in Adduct Formation |

|---|---|

| Organophosphate (OP) | Binds to the AChE active site. |

| Phosphorus Atom (in OP) | Subjected to nucleophilic attack. |

| Serine-203 (in AChE) | Its hydroxyl group acts as a nucleophile, forming a covalent bond with the phosphorus atom. nih.govoup.com |

| Leaving Group (from OP) | Displaced during the phosphorylation reaction. who.int |

The organophosphate-cholinesterase adduct can undergo a subsequent, time-dependent chemical modification known as "aging." patsnap.comvumc.org This process converts the inhibited enzyme into a form that is refractory to reactivation by standard antidotes like pralidoxime. vumc.orgnih.gov Aging involves the dealkylation of the organophosphorus moiety, meaning one of the alkyl or alkoxy groups attached to the phosphorus atom is cleaved. nih.govresearchgate.netoup.com

This dealkylation reaction results in a negatively charged oxygen atom on the phosphorus moiety. nih.govresearchgate.net This negative charge forms a strong electrostatic interaction, or salt bridge, with a protonated histidine residue (His440) in the catalytic triad. nih.govresearchgate.net This structural rearrangement further stabilizes the inhibited enzyme complex, rendering it essentially irreversible. mdpi.comnih.gov Once aging has occurred, the restoration of enzyme function requires the synthesis of new acetylcholinesterase, a process that can take weeks. vumc.org The rate of aging varies significantly depending on the chemical structure of the specific organophosphate inhibitor. nih.govhhs.gov For example, the nerve agent soman (B1219632) induces very rapid aging. nih.gov

Table 2: Comparison of Inhibited vs. Aged Enzyme

| Characteristic | Phosphorylated AChE (Non-Aged) | Aged AChE |

|---|---|---|

| State of Inhibition | Covalently inhibited but potentially reactivatable. nih.gov | Covalently inhibited and non-reactivatable by oximes. vumc.orgnih.gov |

| Chemical Structure | Contains intact alkyl/alkoxy groups on the phosphorus moiety. nih.gov | Has lost an alkyl/alkoxy group from the phosphorus moiety, creating a negatively charged oxygen. mdpi.comresearchgate.net |

| Key Interaction | Covalent bond between Ser203 and the phosphorus atom. mdpi.com | Additional stabilizing salt bridge between the negatively charged oxygen and a protonated histidine. nih.govresearchgate.net |

| Reversibility | Can be reversed by nucleophilic reactivators (oximes). nih.gov | Inhibition is effectively permanent; requires new enzyme synthesis for recovery. vumc.org |

Pralidoxime's Reactivation Chemistry

Pralidoxime is a pyridinium (B92312) oxime, a compound specifically designed to reactivate phosphorylated acetylcholinesterase. nih.govdrugbank.com Its principal action is to restore the catalytic function of the enzyme by cleaving the covalent bond between the organophosphate and the active site serine. hhs.govnih.govdrugbank.com This reactivation is most effective when administered before the "aging" process is complete. patsnap.comnih.gov

The key to pralidoxime's function lies in its oxime group (=NOH), which acts as a potent nucleophile. hhs.govphiladelphia.edu.jo The reactivation process begins when pralidoxime approaches the active site of the phosphorylated enzyme. The molecule's structure, including a positively charged quaternary ammonium group, facilitates its binding to the enzyme's active site gorge.

Once positioned correctly, the oxime group of pralidoxime performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to Ser203. patsnap.commdpi.comscielo.br This attack is significantly more powerful than that of a water molecule, which is responsible for the extremely slow spontaneous hydrolysis of the phosphorylated enzyme. wfsahq.org Quantum mechanical studies suggest that the deprotonated form of pralidoxime is particularly effective in this nucleophilic attack. mdpi.com

The nucleophilic attack by pralidoxime on the phosphorus atom initiates the cleavage of the stable phosphate-enzyme bond. patsnap.comnih.gov This reaction forms a new, transient structure. As the bond between the pralidoxime oxime and the phosphorus atom forms, the bond between the phosphorus atom and the Ser203 oxygen weakens and eventually breaks. nih.gov

The result of this chemical reaction is twofold:

Regenerated Acetylcholinesterase: The serine hydroxyl group is freed, restoring the enzyme to its active, functional state. hhs.gov The regenerated AChE can then resume its vital role of hydrolyzing acetylcholine. drugbank.com

Phosphorylated Oxime: A new, harmless compound is formed, consisting of the organophosphate moiety covalently bound to the pralidoxime molecule. hhs.govscielo.br This phosphorylated oxime then detaches from the active site, leaving the enzyme clear.

This entire process effectively displaces the inhibiting organophosphate from the enzyme, reversing the toxic effects caused by acetylcholine accumulation. patsnap.com

Characterization of the Reactivation Transition States

The reactivation of organophosphate-inhibited acetylcholinesterase (AChE) by pralidoxime is a complex chemical process that proceeds through distinct transition states. mdpi.com Computational and quantum mechanical (QM) studies have been instrumental in characterizing these transient molecular structures. The prevailing mechanism is described as a bimolecular nucleophilic substitution (SN2) reaction, which occurs via a two-step addition-elimination pathway. mdpi.comrsc.org

In the initial step, the nucleophilic oxime group of pralidoxime attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue (Ser203) in the AChE active site. rsc.orgpatsnap.com This nucleophilic attack leads to the formation of a high-energy, unstable intermediate known as a trigonal bipyramidal transition state (TS). mdpi.com In this TS, the phosphorus atom is transiently bonded to five substituents: the oxygen from the serine residue, the oxygen from the pralidoxime oximate, and the other groups of the original organophosphate. mdpi.com

Quantum mechanical/molecular mechanical (QM/MM) simulations have provided detailed insights into this process. For the reactivation of VX-inhibited human AChE, the formation of this trigonal bipyramidal transition state is a key feature of the reaction. mdpi.com Studies focusing on VX-inhibited AChE have calculated the reactivation energy barrier to be approximately 15 kcal/mol for this transition state to be achieved by deprotonated pralidoxime. Following the formation of this intermediate, the bond between the phosphorus atom and the serine oxygen breaks, releasing the now-reactivated AChE and a phosphorylated oxime by-product. hhs.gov The entire sequence is a concerted process, but the characterization of the trigonal bipyramidal transition state has been crucial for understanding the reaction's energetic feasibility and kinetics. mdpi.com

Role of Deprotonated Pralidoxime in Reactivation Pathways

For pralidoxime to function as an effective nucleophile, its oxime group (-CH=N-OH) must first lose a proton to become a negatively charged oximate. mdpi.comrsc.org This deprotonated form of pralidoxime is significantly more potent as a nucleophile and is considered the primary species responsible for attacking the electrophilic phosphorus atom of the organophosphate-AChE adduct. mdpi.com While pralidoxime exists in both protonated and deprotonated forms, the environment within the AChE active site is believed to facilitate the deprotonation, making the reactive oximate species available at the site of inhibition. rsc.org

Quantum mechanical (QM) studies have substantiated the critical role of deprotonated pralidoxime. mdpi.com A combined QM/MM study on the reactivation of VX-inhibited human acetylcholinesterase (HssAChE) demonstrated the feasibility of the reactivation pathway being initiated by the deprotonated form of pralidoxime (2-PAM). mdpi.com The results indicated that the energy barrier for the reactivation reaction is lower when triggered by the deprotonated aldoxime compared to its protonated counterpart. mdpi.com This finding supports the hypothesis that the deprotonated state is essential for an efficient reactivation mechanism, as it possesses the necessary nucleophilic strength to effectively break the stable covalent bond between the enzyme and the inhibitor. mdpi.comresearchgate.net

Hydrogen Transfer Mechanisms in Reactivation Kinetics

The reactivation of inhibited AChE by pralidoxime is not merely a single nucleophilic attack but involves a coordinated series of events, including crucial hydrogen transfers. acs.orgnih.gov Computational studies have elucidated a detailed, multi-step mechanism where hydrogen transfer plays a pivotal role in both facilitating the reaction and regenerating the enzyme's active site. acs.orgnih.gov

A proposed mechanism for the reactivation process involves three key steps: acs.orgnih.gov

Initial Hydrogen Transfer: The reaction is initiated by the transfer of a hydrogen atom from the oxime group of pralidoxime to an amino acid residue in the enzyme's active site, specifically Histidine 447 (His447). acs.orgnih.gov This deprotonates the oxime, transforming it into the highly nucleophilic oximate required for the subsequent step.

SN2 Nucleophilic Substitution: The newly formed, potent oximate performs the nucleophilic attack on the phosphorus atom of the organophosphate, leading to the formation of the trigonal bipyramidal transition state and subsequent cleavage of the bond between the phosphorus and the serine residue (Ser203). acs.orgnih.gov

Final Hydrogen Transfer: To complete the catalytic cycle and return the enzyme to its native state, the hydrogen atom that was transferred to His447 is then transferred to the oxygen of the Ser203 residue, regenerating its critical hydroxyl group. acs.orgnih.gov

Interactive Table: Key Aspects of Pralidoxime's Reactivation Mechanism

| Mechanism Aspect | Description | Key Molecular Feature/Event | Supporting Evidence |

|---|---|---|---|

| Transition State | The reaction proceeds through a high-energy intermediate state. mdpi.com | Formation of a trigonal bipyramidal structure around the phosphorus atom. mdpi.com | Quantum Mechanical (QM/MM) Simulations. mdpi.com |

| Role of Deprotonation | The oxime group must be deprotonated to act as a strong nucleophile. mdpi.comrsc.org | Formation of a negatively charged oximate anion. mdpi.com | Computational studies showing a lower energy barrier for the deprotonated pathway. mdpi.com |

| Hydrogen Transfer | Coordinated transfer of protons facilitates the reaction and enzyme regeneration. acs.orgnih.gov | Hydrogen transfer from pralidoxime to His447, and subsequently from His447 to Ser203. acs.orgnih.gov | Computational modeling of the multi-step reaction pathway. acs.orgnih.gov |

Direct Chemical Reactions of Pralidoxime with Organophosphates

Stoichiometric Detoxification Mechanisms

The direct chemical reaction between pralidoxime and an organophosphate is a stoichiometric process. tamu.edu This is in contrast to the catalytic function of a reactivated AChE enzyme. In enzymatic reactivation, a single reactivated enzyme can go on to hydrolyze thousands or millions of acetylcholine molecules. However, in the direct detoxification pathway, one molecule of pralidoxime is consumed for each molecule of organophosphate it neutralizes. tamu.edu

Interactive Table: Pralidoxime's Dual Detoxification Mechanisms

| Mechanism | Target | Process Type | Description |

|---|---|---|---|

| AChE Reactivation | Organophosphate-inhibited AChE enzyme. hhs.gov | Catalytic (once enzyme is freed). | Pralidoxime displaces the organophosphate from the enzyme's active site, restoring the enzyme's ability to hydrolyze acetylcholine. patsnap.comdrugbank.com |

| Direct Chemical Reaction | Free organophosphate molecules. fda.gov | Stoichiometric. tamu.edu | Pralidoxime directly binds to and neutralizes the organophosphate compound in a one-to-one reaction, preventing it from inhibiting AChE. fda.govdroracle.ai |

Structure Activity Relationships Sar and Analog Development in Pralidoxime Chemistry

Rational Design Principles for Oxime Reactivators

The primary mechanism of action for oxime reactivators is a nucleophilic attack on the phosphorus atom of the organophosphate (OP) moiety that is covalently bound to the serine residue in the active site of AChE. hhs.govwikipedia.org This displaces the phosphoryl group and regenerates the functional enzyme. hhs.govwikipedia.org The rational design of more effective oximes is guided by several key principles aimed at optimizing this reactivation process.

A crucial factor is the proper orientation of the oxime within the AChE active site. nih.gov For a successful nucleophilic attack, the oxime group must be positioned in close proximity to the phosphorus atom of the OP-AChE conjugate. nih.gov X-ray crystallography studies have revealed that for some reactivators, the oxime moiety can bind in a nonproductive orientation, pointing away from the target phosphorus atom. nih.gov This has led to the concept of a "pre-reactivated pose," a necessary conformation where the oxime is correctly aligned for the reaction to occur. nih.gov Computational methods and molecular dynamic simulations are increasingly used to predict and refine molecular structures that can easily adopt this productive conformation. nih.gov

Structural Modifications of the Pralidoxime Core

Systematic modifications to the pralidoxime molecule, which consists of a methyl-pyridinium ring with an aldoxime group, have been extensively explored to improve its efficacy. These modifications target different parts of the molecule to enhance its chemical and biological properties.

Altering the substituents on the pyridinium (B92312) ring of pralidoxime can significantly impact its reactivation potential by modifying the electronic properties of the molecule.

The addition of electron-donating groups (EDGs), such as methyl or phenyl groups, to the pyridinium core has been investigated as a strategy to enhance efficacy. nih.gov Placing EDGs at the ortho or para positions of the ring can increase the electron density of the aromatic system. nih.gov This enhanced electron density is hypothesized to make the molecule more nucleophilic, potentially facilitating a more efficient attack on the phosphorus atom of the OP-AChE conjugate. nih.gov For example, computational studies on a 2-PAM analog with a phenyl group at the para position and a methyl group at the ortho position showed an increased electron density distribution, which could elevate its nucleophilic potential compared to the parent 2-PAM. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), has also been systematically studied. acs.org Halogenation of the pyridinium ring, particularly at the C3 and C5 positions, was explored to lower the pKa of the oxime and thereby increase the concentration of the active oximate anion at physiological pH. acs.org While this strategy can enhance oximate formation, the negative inductive effect of the halogen can also reduce the intrinsic nucleophilicity of the oxime. acs.org Furthermore, the position of the halogen is critical, as substitutions at the C4 and C6 positions can lead to significant molecular instability in aqueous solutions. acs.org

| Substituent Type | Position | Predicted/Observed Effect | Reference |

|---|---|---|---|

| Electron-Donating (e.g., Methyl, Phenyl) | ortho, para | Increases electron density and nucleophilicity. | nih.gov |

| Halogen (e.g., F, Cl, Br) | C3 | Maintains stability with pKa values comparable to 2-PAM. | acs.org |

| Halogen (e.g., F, Cl, Br) | C5 | Lowers pKa, leading to higher oximate formation. | acs.org |

| Halogen (e.g., F, Cl, Br) | C4, C6 | Leads to pronounced molecular instability in solution. | acs.org |

The position of the aldoxime group on the pyridinium ring is a critical determinant of reactivation efficacy. Pralidoxime itself is 2-pyridine aldoxime methyl chloride (2-PAM). The isomeric form, 4-pyridine aldoxime methyl chloride (4-PAM), and other positional isomers have been studied to understand the optimal geometry for interacting with the inhibited enzyme.

Structure-activity relationship studies have shown that the placement of the oxime nucleophile significantly influences the compound's inhibitory and reactivating properties. mmsl.cz For monoquaternary oximes, the position of the oxime group affects the molecule's ability to orient itself correctly within the narrow gorge leading to the AChE active site. While 2-PAM is an effective reactivator for certain organophosphates, its efficacy varies greatly depending on the specific OP compound. srce.hr The geometry of the 2-position allows the oxime to be positioned for nucleophilic attack, but this is not universally optimal for all OP-AChE adducts. Research comparing different isomers has indicated that for some classes of inhibitors, other positions might be more favorable. For instance, in a study of monoquaternary oximes as AChE inhibitors, the highest potency was found when the oxime was in the meta (3) position, suggesting that this position may favor a stronger interaction with the enzyme's peripheral anionic site or other residues. mmsl.cz The development of bispyridinium oximes, such as obidoxime (B3283493), often incorporates a 4-PAM structure in one or both rings, highlighting the utility of this isomeric form in different molecular contexts.

The reactivation potency of an oxime is directly linked to its nucleophilicity, which is in turn governed by the pKa of the oxime group. science.govacs.org The active nucleophile is the oximate anion, and its concentration is dependent on the pH of the environment and the pKa of the oxime.

Substituents on the pyridinium ring can modulate the pKa through inductive and resonance effects. Electron-withdrawing groups, like halogens, tend to lower the pKa. acs.org A study on halogenated 2-PAM analogs found that C5-substituted oximes displayed lower pKa values than 2-PAM, indicating a higher degree of oximate formation at physiological pH. acs.org In contrast, C3-substituted analogs had pKa values comparable to the parent compound. acs.org While a lower pKa increases the population of the active oximate, the electron-withdrawing nature of the substituent can simultaneously decrease the inherent nucleophilicity of that anion. acs.org Therefore, an optimal balance must be struck.

Conversely, electron-donating groups are expected to increase the pKa, which would decrease the concentration of the oximate anion at a given pH. However, these groups can increase the electron density on the oxime oxygen, making the resulting anion a more potent nucleophile. nih.gov Computational studies have shown that adding EDGs to the 2-PAM structure leads to an increased electron density that can enhance the potential for nucleophilic attack. nih.gov The relationship between substituent electronic effects and pKa can be quantitatively described; for example, a linear relationship has been demonstrated between the pKa of certain reactivators and the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. science.gov

Comparative Analysis of Pralidoxime with Other Oxime Classes

The effectiveness of pralidoxime is often benchmarked against other classes of oxime reactivators. These comparisons are crucial for identifying its limitations and guiding the development of new antidotes with broader activity spectra.

Comparisons with other monoquaternary and bisquaternary oximes reveal significant differences in efficacy. For instance, bisquaternary oximes like obidoxime and trimedoxime have demonstrated a broader spectrum of activity, particularly against many OP pesticides. nih.govresearchgate.net In a comparative study on rats poisoned with various OP insecticides, trimedoxime was found to be the most effective, while pralidoxime showed low effectiveness in many cases. researchgate.net Another monoquaternary oxime, HI-6, is significantly more potent than pralidoxime against soman-inhibited AChE. nih.gov However, HI-6 is less effective against pesticide-inhibited AChE, where obidoxime and pralidoxime (specifically against methamidophos) show better results. researchgate.net This highlights the principle that no single oxime is a universal antidote; their effectiveness is highly dependent on the chemical structure of the inhibiting organophosphate. hhs.govnih.gov

| Oxime | Class | Effective Against | Ineffective Against | Reference |

|---|---|---|---|---|

| Pralidoxime (2-PAM) | Monoquaternary | Sarin, VX, some pesticides (e.g., methamidophos) | Tabun, Soman (B1219632), many pesticides | srce.hrnih.govresearchgate.net |

| Obidoxime | Bisquaternary | Many pesticides, Tabun (partially) | - | nih.govresearchgate.net |

| Trimedoxime | Bisquaternary | Many pesticides, Tabun | - | nih.govresearchgate.net |

| HI-6 | Monoquaternary | Soman, Sarin, VX | Tabun, most pesticides | nih.govresearchgate.net |

Bispyridinium Oximes (e.g., Obidoxime, Trimedoxime, HI-6, HLo-7)

Bispyridinium oximes, which feature two pyridinium rings connected by a linker, generally exhibit higher reactivation potency compared to their monoquaternary counterparts like pralidoxime. mmsl.cz The presence of a second pyridinium ring allows for interaction with the peripheral anionic site (PAS) of the AChE enzyme, in addition to the catalytic active site (CAS), facilitating better positioning and orientation of the oxime group for nucleophilic attack on the phosphorylated serine residue. The structure of the linker and the position of the oxime group on the pyridinium rings are crucial determinants of their efficacy. mmsl.cz

Obidoxime: Developed to improve upon pralidoxime's reactivation ability, obidoxime is a more potent reactivator for certain organophosphorus compounds. researchgate.nethhs.gov In vitro studies demonstrated that obidoxime was significantly more effective at reactivating human AChE inhibited by paraoxon (B1678428) compared to pralidoxime and other oximes. hhs.gov However, its effectiveness is highly dependent on the specific organophosphate inhibitor. For instance, obidoxime is more effective against tabun-inhibited AChE than pralidoxime or HI-6, but less effective against soman and sarin. hhs.govnih.gov

Trimedoxime (TMB-4): This symmetric bispyridinium dioxime, with oxime groups on both rings at the 4-position, has shown high reactivation potency, particularly against tabun-inhibited AChE. hhs.gov Like obidoxime, it is considered a potent reactivator for AChE inhibited by a majority of organophosphorus pesticides. hhs.gov

HI-6 (Asoxime): An asymmetric bispyridinium oxime, HI-6 has been identified as a more promising reactivator for sarin- and cyclosarin-inhibited AChE compared to pralidoxime and obidoxime. hhs.govnih.gov Its most notable advantage is its superior ability to reactivate AChE inhibited by soman, a nerve agent for which pralidoxime and obidoxime are largely ineffective. hhs.govnih.gov The positioning of the oxime group in the ortho position is a key structural feature contributing to its efficacy. mmsl.cz

HLo-7: This bispyridinium dioxime was developed as a potential broad-spectrum reactivator. drugfuture.com Studies have shown that its reactivation potency for soman-, sarin-, cyclosarin-, or VX-inhibited AChE is generally higher than that of obidoxime and pralidoxime. nih.gov HLo-7 contains two oxime groups on one of its pyridinium rings and an acetamide (B32628) group on the other, a structure designed to interact with both the active site and the PAS of AChE. nih.gov

Comparative Reactivation Potency of Bispyridinium Oximes

| Oxime | Structural Class | Notable Efficacy Against | Limited Efficacy Against |

|---|---|---|---|

| Obidoxime | Symmetric Bispyridinium Dioxime | Tabun, Paraoxon hhs.govnih.gov | Soman, Sarin, Cyclosarin (B1206272) hhs.govnih.gov |

| Trimedoxime | Symmetric Bispyridinium Dioxime | Tabun, Various Pesticides hhs.gov | - |

| HI-6 | Asymmetric Bispyridinium Monooxime | Soman, Sarin, Cyclosarin hhs.govnih.gov | Tabun nih.gov |

| HLo-7 | Asymmetric Bispyridinium Dioxime | Soman, Sarin, VX nih.gov | Tabun (potency is low but may exceed HI-6) cuni.cz |

Emerging Experimental Oxime Analogs (e.g., K-series, HNK-series)

The search for a universal oxime reactivator continues, with research focusing on novel structural scaffolds to overcome the limitations of existing compounds.

K-series Oximes: This group of novel bispyridinium oximes has been synthesized and tested for broad-spectrum efficacy. One of the most promising, K027, has demonstrated high in vitro reactivation potency for AChE inhibited by various pesticides and the nerve agent tabun. frontiersin.org In comparative studies against paraoxon inhibition, the reactivation potency was ranked K027 > K048 > pralidoxime. frontiersin.org For tabun-inhibited AChE, the efficacy of K027 was found to be comparable to that of obidoxime and trimedoxime. frontiersin.org These findings suggest that certain K-series compounds may be more efficacious than standard oximes for specific types of organophosphate poisoning.

HNK-series Oximes: The HNK-series represents a group of newly synthesized bis-quaternary acetamide derivatives. In a study evaluating their efficacy against dichlorvos (B1670471) (DDVP) poisoning in mice, the HNK-series showed significant antidotal potential. nih.gov Specifically, HNK-102 demonstrated a protection index approximately two times better than pralidoxime (2-PAM). nih.gov Furthermore, HNK-102 and HNK-106 were found to significantly reactivate DDVP-inhibited brain AChE more effectively than 2-PAM, suggesting their potential as more effective antidotes for certain organophosphate insecticides. nih.gov

Profile of Emerging Experimental Oximes

| Oxime Series | Example Compound | Reported Advantage Over Pralidoxime | Tested Inhibitor |

|---|---|---|---|

| K-series | K027 | Superior reactivation potency frontiersin.org | Paraoxon, Methyl-paraoxon, Tabun frontiersin.org |

| HNK-series | HNK-102 | ~2x higher Protection Index, higher brain AChE reactivation nih.gov | Dichlorvos (DDVP) nih.gov |

Computational Chemistry in Oxime Design and SAR Exploration

Computational chemistry has become an indispensable tool for understanding the mechanisms of AChE reactivation and for the rational design of new, more effective oxime analogs. These methods provide insights at a molecular level that are often inaccessible through experimental techniques alone.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Hybrid QM/MM simulations are powerful techniques for studying enzymatic reactions. nih.gov In this approach, the region of the system where the chemical reaction occurs (e.g., the oxime, the phosphorylated serine, and key amino acid residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using less computationally expensive molecular mechanics. mdpi.com

QM/MM studies have been crucial in elucidating the reactivation mechanism, suggesting a two-step process involving a nucleophilic attack by the oximate anion on the phosphorus atom, forming a transient pentavalent intermediate, followed by the cleavage of the bond between the phosphorus and the serine residue. acs.org These simulations have also been used to calculate the activation energy barriers for the reaction, providing a quantitative measure of reactivation efficiency. nih.govmdpi.com For example, QM/MM calculations have helped explain why certain oximes like K203 are more effective reactivators for rat AChE than for human AChE by revealing lower activation energy barriers for the former. nih.gov

Molecular Dynamics (MD) and In Silico Analog Screening

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the oxime-inhibited AChE complex over time. scielo.br These simulations provide detailed information about the conformational changes, intermolecular interactions (such as hydrogen bonds and cation-π interactions), and the role of water molecules within the enzyme's active site gorge. researchgate.netnih.gov MD studies have been employed to understand how an oxime travels through the 20 Å-long active site gorge to reach the inhibited serine residue and how its binding is stabilized. researchgate.net

In silico screening utilizes computational methods, such as molecular docking, to rapidly evaluate large libraries of virtual compounds for their potential to bind to the inhibited AChE active site. nih.govresearchgate.net This approach allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov Docking studies help predict the binding pose of an oxime within the active site, which is a prerequisite for a successful reactivation event. nih.gov

Prediction of Reactivation Efficiency and Binding Modes

By combining various computational techniques, researchers can build models that predict the reactivation efficiency of novel oximes. The process often begins with molecular docking to identify the optimal orientation of the oxime within the inhibited enzyme's active site. nih.gov The stability of this binding and the key interactions are then further analyzed using MD simulations. nih.gov

Finally, QM/MM calculations can be performed on the most stable conformations to determine the energy barriers associated with the chemical reactivation step. nih.gov The calculated binding free energies and activation energies can be correlated with experimentally determined reactivation rates. nih.gov This integrated computational approach not only helps in predicting the potency of new analogs but also provides a deep understanding of the structure-activity relationships, guiding the design of oximes with improved affinity, orientation, and nucleophilicity for more efficient reactivation.

Enzymatic Reactivation Kinetics and Substrate Specificity in Experimental Systems

In Vitro Reactivation Studies of Phosphorylated Cholinesterases

The primary mechanism by which pralidoxime exerts its antidotal effect is through the reactivation of cholinesterases that have been inhibited by organophosphorus (OP) compounds. hhs.govdrugbank.com The process involves the nucleophilic attack by the oxime group on the phosphorus atom of the OP-enzyme conjugate, which displaces the phosphoryl moiety from the enzyme's active site and restores its function. hhs.gov The rate and extent of this reactivation are influenced by several factors, including the specific cholinesterase enzyme, its species of origin, the chemical structure of the inhibiting organophosphate, and the concentration of the reactivator. hhs.gov

In vitro studies have revealed significant species-dependent differences in the efficacy of pralidoxime for reactivating inhibited acetylcholinesterase (AChE). nih.gov This variability complicates the extrapolation of data from animal models to human clinical scenarios. nih.govtandfonline.com

Research comparing the reactivation of nerve agent-inhibited AChE from different sources has highlighted these discrepancies. For instance, studies have shown that the reactivation of human AChE by oximes is often faster than that of guinea pig AChE, particularly for enzymes inhibited by nerve agents with bulky side chains like cyclosarin (B1206272) (GF) and VX. hhs.gov Similarly, experiments determining the reactivation rate constants for sarin, cyclosarin, and VX have demonstrated marked differences among human, rabbit, rat, and guinea-pig AChE. nih.gov

In one study, a high concentration (1 mM) of pralidoxime was able to reactivate AChE from rat brain homogenate after exposure to VX and sarin, but it was ineffective against cyclosarin and tabun. hhs.gov The low reactivation potency of pralidoxime against cyclosarin-inhibited AChE has also been observed in human brain tissue, where it was significantly less effective than other bispyridinium oximes. tandfonline.com These species-specific differences underscore the importance of using human-derived enzymes in in vitro screening to accurately predict the potential effectiveness of reactivators in humans. hhs.govtandfonline.com

Pralidoxime's ability to reactivate organophosphate-inhibited butyrylcholinesterase (BuChE) is generally considered to be limited and significantly less efficient than its reactivation of AChE. tandfonline.comtandfonline.com In vitro experiments have yielded mixed and often poor results. nih.govsemanticscholar.org For many organophosphate inhibitors, the reactivation of BuChE by pralidoxime is negligible, with some studies reporting reactivation rates of less than 15%. mdpi.com

For pralidoxime, these parameters vary widely depending on the inhibiting organophosphate and the source of the AChE. In one study using a dynamic model, the pralidoxime concentration that produced 50% of the maximal reactivation effect (EC_50) for paraoxon-poisoned blood was estimated to be 4.67 mg/l. idexlab.comoup.com In another, the dissociation constant (K_R) for pralidoxime with paraoxon-inhibited human AChE was reported to be 1.8 mM, a value indicating relatively low affinity. nih.gov

The rate of reactivation is critical; a certain level of reactivity and affinity is required to achieve a clinically relevant effect within a therapeutic timeframe. tandfonline.com For tabun-inhibited AChE, pralidoxime was found to be unable to achieve significant reactivation, and its kinetic constants could not be measured due to this very low efficacy. szu.czupol.cz In contrast, when tested against cyclosarin-inhibited AChE, pralidoxime's reactivation half-time at a concentration of 100 µM was shown to be significantly longer than that of other oximes like obidoxime (B3283493) and HI-6, indicating inferior performance. tandfonline.com

Interactive Table: Selected In Vitro Kinetic Data for Pralidoxime

This table is based on available data from the referenced studies and is for illustrative purposes. Direct comparison may be limited by differing experimental conditions.

| Inhibitor | Enzyme Source | Parameter | Value | Reference |

| Paraoxon (B1678428) | Human Blood | EC_50 | 4.67 mg/L | oup.com, idexlab.com |

| Paraoxon | Human AChE | K_R | 1.8 mM | nih.gov |

| Tabun | Rat Brain AChE | % Reactivation | < 5% | upol.cz |

Specificity of Pralidoxime Towards Diverse Organophosphate Adducts

The chemical structure of the organophosphate adduct bound to the cholinesterase active site is a crucial determinant of pralidoxime's reactivation efficacy. hhs.gov

Pralidoxime exhibits a narrow spectrum of activity against nerve agents. In vitro and in vivo studies have consistently shown that it is effective for reactivating AChE inhibited by sarin (GB) and VX . hhs.gov However, its efficacy is severely limited or non-existent against AChE inhibited by soman (B1219632) (GD) , cyclosarin (GF) , and tabun (GA) . hhs.gov

The resistance of soman- and cyclosarin-inhibited AChE to reactivation by pralidoxime is partly attributed to the rapid process of "aging," a dealkylation reaction that results in a conformational change of the enzyme-inhibitor complex, rendering it refractory to oxime therapy. hhs.gov In the case of tabun, the chemical nature of the phosphoramidyl-enzyme adduct is inherently resistant to nucleophilic attack by pralidoxime. upol.cz In vitro studies using rat brain homogenate demonstrated that pralidoxime could not reactivate tabun-inhibited AChE to any significant degree. hhs.govupol.cz Similarly, it was ineffective against cyclosarin-inhibited AChE in the same model. hhs.gov The dissociation constant of the cyclosarin-inhibited AChE–pralidoxime complex is 50 times higher than that for the corresponding BuChE complex, indicating very poor affinity for the inhibited AChE. tandfonline.com

Pralidoxime's effectiveness against organophosphate (OP) pesticides is also variable and highly dependent on the chemical class of the pesticide. A general observation is that pralidoxime is more effective against AChE inhibited by diethyl organophosphates than dimethyl organophosphates. nih.govidexlab.com

It shows good in vitro reactivation efficacy against AChE inhibited by paraoxon (the active metabolite of parathion), a diethyl OP. frontiersin.org It also has moderate activity against chlorpyrifos , another diethyl OP. hhs.gov Conversely, it demonstrates minimal to no activity against AChE inhibited by dimethyl OPs such as dimethoate and methamidophos . nih.govmdpi.comidexlab.com In vitro tests have also shown that pralidoxime is not a sufficient reactivator for AChE inhibited by diisopropylfluorophosphate (DFP) or dichlorvos (B1670471) . mdpi.com

Interactive Table: Summary of Pralidoxime Reactivation Efficacy Against Various Organophosphates

Efficacy is summarized from multiple in vitro studies and may vary based on experimental conditions.

| Organophosphate | Class | In Vitro Reactivation Efficacy | References |

| Nerve Agents | |||

| Sarin (GB) | Nerve Agent | Effective | hhs.gov |

| VX | Nerve Agent | Effective | hhs.gov |

| Soman (GD) | Nerve Agent | Ineffective | hhs.gov |

| Tabun (GA) | Nerve Agent | Ineffective | hhs.gov, upol.cz |

| Cyclosarin (GF) | Nerve Agent | Ineffective | hhs.gov, tandfonline.com |

| Pesticides | |||

| Paraoxon | Diethyl OP | High | frontiersin.org |

| Chlorpyrifos | Diethyl OP | Moderate / Variable | hhs.gov, nih.gov |

| Quinalphos | Diethyl OP | Variable | nih.gov, idexlab.com |

| Dimethoate | Dimethyl OP | Ineffective | nih.gov, idexlab.com |

| Fenthion | Dimethyl OP | Ineffective | nih.gov, idexlab.com |

| Dichlorvos | Dimethyl OP | Insufficient | mdpi.com |

| Methamidophos | Dimethyl OP | Insufficient | mdpi.com |

| Diisopropylfluorophosphate (DFP) | Fluorophosphate | Insufficient | mdpi.com |

Methodological Advancements in Enzyme Activity Measurement

The study of pralidoxime's efficacy relies on precise and reliable methods for measuring enzyme activity. Over the years, advancements in analytical techniques have allowed for a more nuanced understanding of the kinetics of acetylcholinesterase (AChE) reactivation. These methods are crucial for screening new potential antidotes and for optimizing treatment protocols.

A cornerstone in the measurement of cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues. hhs.gov The standard Ellman's method is a colorimetric assay that quantifies cholinesterase activity by measuring the increase in absorbance at 412 nm. nih.govresearchgate.net The principle involves the enzymatic hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATCH), which produces thiocholine (B1204863). nih.gov Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow anion called 5-thio-2-nitrobenzoate (TNB), and the rate of TNB formation is proportional to the enzyme activity. nih.govdntb.gov.uamdpi.com

However, the use of the Ellman's method for evaluating oxime reactivators like pralidoxime is complicated by several factors. A significant limitation is the direct chemical reaction between the oxime and DTNB, a process termed oximolysis, which can produce the same yellow product, leading to a false-positive signal and an overestimation of enzyme reactivation. hhs.gov The method is also susceptible to interference from other thiol-containing compounds and hemoglobin, which has high absorption at 412 nm. researchgate.netresearchgate.net

To address these limitations, various modifications and alternative spectrophotometric assays have been developed:

Modified Ellman's Method: Researchers have adapted the original protocol for specific applications, such as using different buffer systems or modifying reagent concentrations to minimize interference. dovepress.comhal.sciencedissolutiontech.com For instance, procedures for 96-well microplates have been developed to allow for high-throughput screening of potential reactivators. The calculation for percentage of reactivation is typically determined using the absorbances measured in the presence of the inhibitor and after the addition of the reactivator, compared to the baseline activity.

Alternative Substrates: To circumvent the issues associated with DTNB, alternative chromogenic substrates have been explored. One such substrate is indoxylacetate, which can be used to assess AChE activity without the need for DTNB, thus avoiding the problem of oximolysis. hhs.gov Another alternative is 2,6-dichlorophenolindophenol acetate (B1210297), which has been shown to be a suitable chromogenic substrate for spectrophotometric examination of AChE activity. researchgate.net The use of 1-naphthyl acetate as a substrate, with the conversion to 1-naphthol (B170400) measured by reverse-phase high-performance liquid chromatography (RP-HPLC), is another approach that avoids the pitfalls of acetylthiocholine-based assays. nih.gov

Alternative Wavelength Measurement: An alternative approach within the Ellman assay framework involves measuring the absorbance at a different wavelength. It has been found that the absorbance at 328-329 nm, corresponding to the S-S bond of DTNB, is negatively correlated with the absorbance at 412 nm and can potentially be used to measure AChE activity. nih.gov

These methodological advancements provide researchers with a toolkit to more accurately determine the enzymatic reactivation kinetics of pralidoxime, overcoming the inherent limitations of the original Ellman's assay.

Table 1: Comparison of Spectrophotometric Methods for AChE Activity

| Method | Principle | Wavelength | Advantages | Limitations | Citations |

| Standard Ellman's Method | Colorimetric reaction of thiocholine (from acetylthiocholine hydrolysis) with DTNB. | 412 nm | Widely used, well-established. | Interference from oximes (oximolysis), thiols, and hemoglobin. | hhs.govnih.govresearchgate.net |

| Indoxylacetate Assay | Use of an alternative substrate (indoxylacetate) that does not require DTNB. | 670 nm | Avoids DTNB-related interference, low interference from blood. | Different substrate kinetics compared to acetylthiocholine. | hhs.gov |

| 2,6-Dichlorophenolindophenol Acetate Assay | Use of a chromogenic substrate that changes color upon hydrolysis by AChE. | Not specified | Alternative to Ellman's method, suitable for spectrophotometry. | Requires validation against standard methods. | researchgate.net |

| Alternative Wavelength Assay | Measures decrease in DTNB concentration instead of increase in product concentration. | 328-329 nm | May reduce certain interferences. | Less common, requires further validation. | nih.gov |

To better predict the in vivo efficacy of pralidoxime, researchers have moved beyond simple static enzyme assays towards more complex dynamic in vitro models. These models aim to integrate the principles of enzyme kinetics with toxicokinetics—the study of the absorption, distribution, metabolism, and excretion of toxins and their antidotes.

One approach involves the use of in vitro cell culture models that simulate biological barriers, most notably the blood-brain barrier (BBB). The BBB's low permeability to charged molecules like pralidoxime is a major obstacle to its effectiveness in the central nervous system. nih.gov To study this, researchers use transwell assays with cell lines such as Madin-Darby canine kidney (MDCK) cells or human brain microvascular endothelial cells (BC1-hBMECs) derived from stem cells. nih.govresearchgate.netnih.gov In these models, a cell monolayer is grown on a porous membrane, separating an apical (blood side) and a basolateral (brain side) chamber. By adding pralidoxime to the apical side, its transport across the cell barrier can be quantified. nih.gov

A significant advancement is the development of modified transwell assays that couple this transport measurement directly with enzyme reactivation. In this setup, inhibited AChE is placed in the basolateral chamber. The rate of reactivation can then be measured as pralidoxime transports across the cellular barrier, providing a direct link between a toxicokinetic parameter (permeability) and the pharmacodynamic effect (enzyme reactivation). nih.govnih.gov Studies using these models have quantified the low permeability of pralidoxime and demonstrated how this transport limitation significantly slows the rate of enzyme reactivation. nih.govnih.gov

Table 2: Pralidoxime Permeability in In Vitro BBB Models

| Cell Line | Pralidoxime Concentration (µM) | Apparent Permeability (Papp) (x 10-6 cm s-1) | Citation |

| MDCKII | 10 | ~2.0 | nih.gov |

| MDCKII-MDR1 | 10 | ~2.0 | nih.gov |

| MDCKII-FLuc-ABCG2 | 10 | ~0.83 | nih.gov |

| BC1-hBMECs | Not Specified | ~1.0 | nih.gov |

Another level of sophistication is achieved through computational and mechanistic modeling .

Mechanism-based toxicodynamic (TD) models have been developed to describe the complex interplay between the toxin (e.g., paraoxon) and the antidote (pralidoxime). These models incorporate in vitro data on cholinesterase inhibition and reactivation to simulate the time course of enzyme activity in vivo. researchgate.netnih.govoup.comoup.com

Physiologically Based Pharmacokinetic (PBPK) models represent a more comprehensive approach. mdpi.comdissolutiontech.com These are multi-compartment models that simulate the entire body, with compartments corresponding to different organs or tissues. mdpi.com By integrating in vitro data (like enzyme kinetics) with the physicochemical properties of the drug and physiological parameters of the species, PBPK models can predict the pharmacokinetic and pharmacodynamic profiles of pralidoxime. hhs.govnih.gov A dynamic in vitro model has been described that combines enzyme kinetics (inhibition, reactivation, aging), organophosphate toxicokinetics, and oxime pharmacokinetics to calculate and predict AChE activities under various poisoning and treatment scenarios. hhs.gov These simulation tools are valuable for defining effective oxime concentrations and optimizing treatment regimens. hhs.govnih.gov

Microfluidic systems , or "organ-on-a-chip" technology, represent the next frontier. These devices allow for the creation of miniaturized, dynamic environments that can mimic physiological conditions more closely. frontiersin.org They enable high-throughput screening of compounds and can be used to study enzyme kinetics in nanoliter-scale volumes with precise control over reactant concentrations. nih.govresearchgate.netplos.org While the application of complex microfluidic models specifically for integrating pralidoxime kinetics and toxicokinetics is still emerging, they hold significant promise for future research.

These advanced in vitro models provide powerful tools to bridge the gap between simple enzyme assays and clinical reality, offering deeper insights into the factors that govern the therapeutic effectiveness of pralidoxime.

Pralidoxime Distribution and Interaction in Advanced Biological Models Excluding Human Clinical Data

Blood-Brain Barrier (BBB) Permeability in Animal Models

The passage of pralidoxime across the BBB is a critical factor in its efficacy against the central effects of organophosphate poisoning. nih.gov Due to its charged nature, pralidoxime's ability to penetrate the brain is inherently limited. nih.gov

Quantitative Assessment of Pralidoxime Brain Penetration (e.g., Microdialysis Studies)

Microdialysis studies in animal models have provided conclusive, quantitative evidence of pralidoxime's ability to penetrate the BBB, albeit to a limited extent. Research in rats has demonstrated that following intravenous administration, pralidoxime does appear in the brain dialysate in a dose-dependent manner. researchgate.netnih.gov One key study found that the ratio of pralidoxime concentration in the striatal extracellular fluid to that in the blood was approximately 0.093 about one hour after a 50 mg/kg dose, indicating that roughly 10% of the blood concentration reaches the brain. researchgate.netnih.gov This penetration, though modest, suggests that intravenous administration could have some effectiveness in reactivating cholinesterase within the brain. researchgate.netnih.gov

Interactive Data Table: Pralidoxime Brain Penetration in Rats via Microdialysis

| Dosage (mg/kg, IV) | Striatal Extracellular/Blood Concentration Ratio (at 1h) | Approximate BBB Penetration (%) | Reference |

| 50 | 0.093 ± 0.053 | ~10 | researchgate.netnih.gov |

Cellular Transport Mechanisms Across Endothelial Barriers (In Vitro Cell Line Studies)

To understand the mechanisms governing pralidoxime's transit across the BBB, researchers have employed in vitro models using various cell lines that mimic the endothelial barrier. Studies using Madin-Darby canine kidney (MDCK) cells, a common model for assessing drug permeability, have shown that pralidoxime has a low permeability, on the order of 1 to 2 × 10⁻⁶ cm/s. nih.govresearchgate.net Similar low permeability values were observed in a more advanced model using stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs). nih.govresearchgate.net

Further investigations have explored whether pralidoxime is a substrate for common efflux pumps in the brain, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport substances out of the brain. Experiments using MDCK cell lines overexpressing these pumps (MDCKII-MDR1 and MDCKII-FLuc-ABCG2) revealed that pralidoxime is not a substrate for either P-gp or BCRP. nih.govresearchgate.net This indicates that its low brain penetration is due to its inherently poor passive diffusion across the endothelial cells rather than being actively removed from the brain. Some research suggests a potential role for a sodium-dependent transport system in the neural uptake of pralidoxime, though the specific transporter remains unidentified. researchgate.netnih.gov

Interactive Data Table: Pralidoxime Permeability in In Vitro BBB Models

| Cell Line | Pralidoxime Concentration (µM) | Permeability (cm/s) | Efflux Pump Substrate | Reference |

| MDCKII | 10 | ~2 × 10⁻⁶ | No (for P-gp, BCRP) | nih.govresearchgate.net |

| MDCKII-MDR1 (P-gp overexpression) | 10 | ~2 × 10⁻⁶ | No | nih.govresearchgate.net |

| MDCKII-FLuc-ABCG2 (BCRP overexpression) | 10 | ~0.83 × 10⁻⁶ | No | nih.govresearchgate.net |

| BC1-hBMECs (human stem cell-derived) | Not specified | ~1 × 10⁻⁶ | Not specified | nih.govresearchgate.net |

Design and Evaluation of CNS-Permeable Pralidoxime Prodrugs (e.g., Pro-2-PAM)

To overcome the challenge of pralidoxime's poor BBB penetration, researchers have developed lipid-permeable prodrugs. nih.gov A notable example is pro-2-PAM, a dihydropyridine (B1217469) derivative of pralidoxime. hhs.gov The rationale behind this approach is that the more lipophilic prodrug can cross the BBB and then be metabolized within the brain to release the active pralidoxime. nih.gov

Studies in guinea pigs have shown that pro-2-PAM can indeed cross the BBB and is rapidly converted to 2-PAM in the brain. nih.govnih.gov This leads to significantly higher reactivation of acetylcholinesterase (AChE) in the central nervous system compared to treatment with pralidoxime itself. nih.govnih.gov While both pralidoxime and pro-2-PAM are effective in reactivating peripheral cholinesterases, pro-2-PAM offers the distinct advantage of also targeting the enzyme within the brain. nih.govnih.gov This central reactivation has been linked to a reduction in seizures and neurological damage in animal models of organophosphate poisoning. nih.govnih.gov However, the synthesis of pro-2-PAM has proven difficult, and the compound itself can be unstable. tandfonline.com

Tissue-Specific Enzyme Reactivation in Animal Models

The primary mechanism of pralidoxime is the reactivation of cholinesterase that has been inhibited by organophosphates. hhs.govdrugbank.com Its effectiveness varies depending on the specific organophosphate, the tissue , and the animal model.

Reactivation of Peripheral Cholinesterases

Pralidoxime has demonstrated significant efficacy in reactivating acetylcholinesterase in peripheral tissues and blood. In vivo studies in guinea pigs exposed to various nerve agents have shown that pralidoxime can restore AChE function in the blood and peripheral tissues after exposure to agents like VX and sarin. hhs.gov Similarly, in rats poisoned with diethylparaoxon, pralidoxime treatment led to a rapid and complete reactivation of blood cholinesterase activity. oup.com The effectiveness of pralidoxime is most critical in relieving paralysis of the respiratory muscles, a primary cause of death in organophosphate poisoning. hhs.govdrugbank.com

Reactivation of Central Nervous System Cholinesterases

The reactivation of AChE within the central nervous system by pralidoxime is considerably less efficient than in the periphery, a direct consequence of its poor BBB penetration. researchgate.net While some studies have shown partial recovery of cortical AChE activity in animal models, reactivation in other brain regions like the hippocampus and striatum is often negligible. researchgate.net

However, even the limited brain penetration of pralidoxime can have some beneficial effects. In vitro studies using rat brain homogenates have shown that at high concentrations, pralidoxime can reactivate AChE inhibited by certain organophosphates like VX, sarin, and chlorpyrifos. hhs.govresearchgate.net The development of CNS-permeable prodrugs like pro-2-PAM has shown greater promise, with studies demonstrating significantly higher AChE reactivation in distinct brain regions of guinea pigs compared to those treated with pralidoxime. nih.govnih.gov More recent strategies, such as encapsulating pralidoxime in nanoparticles designed to cross the BBB, have also shown success in increasing cholinesterase activity in the brain tissues of mice. tandfonline.comdovepress.com

Interactive Data Table: Pralidoxime AChE Reactivation in Different Tissues and Models

| Organophosphate | Animal/Model | Tissue | Pralidoxime Efficacy | Reference |

| Sarin, VX | Guinea Pig | Blood, Peripheral Tissues | Effective Reactivation | hhs.gov |

| Diethylparaoxon | Rat | Blood | Rapid and Complete Reactivation | oup.com |

| Various OPs | Rat Brain Homogenate (in vitro) | Brain | Effective at High Concentrations for some OPs | hhs.govresearchgate.net |

| Chlorpyrifos | Rat | Hippocampus, Striatum | No Effect | researchgate.net |

| Chlorpyrifos | Rat | Cortex | Partial Recovery | researchgate.net |

| DFP | Guinea Pig | Brain (Frontal Cortex) | Pro-2-PAM significantly higher reactivation than 2-PAM | nih.govnih.gov |

| Malathion (B1675926) | Mouse | Brain | Nanoparticle-delivered Pralidoxime showed marked increase in AChE activity | tandfonline.comdovepress.com |

Discordance Between Cholinesterase Reactivation and Physiological Function in Animal Models

In the study of organophosphate (OP) poisoning and its antidotes, animal models are crucial for evaluating therapeutic efficacy. However, research has revealed a significant and recurring discordance between the biochemical marker of acetylcholinesterase (AChE) reactivation by pralidoxime and the actual recovery of physiological functions in poisoned animals. This discrepancy highlights the complex pathophysiology of OP toxicity that extends beyond simple enzyme inhibition.

The choice of animal model is also a critical factor. Guinea pigs and non-human primates are considered more reliable predictors of human outcomes than mice and rats, partly because they possess low levels of circulating carboxylesterases, enzymes that can metabolize and inactivate OPs. nih.gov Notably, pralidoxime confers significant protection against soman (B1219632) intoxication in rats and mice, but not in guinea pigs and non-human primates, a finding that aligns more closely with the observed limited effectiveness in some human poisoning cases. nih.gov

Furthermore, research on isolated rat diaphragm muscles presented a different facet of this discordance. Pralidoxime was found to effectively restore the muscle's ability to sustain a tetanus contraction after exposure to tabun, sarin, and VX. hhs.gov This suggests that pralidoxime may have beneficial effects on neuromuscular transmission that are not solely dependent on the reactivation of AChE, pointing to other potential mechanisms of action or highlighting that localized reactivation at the neuromuscular junction is more critical than systemic blood enzyme levels. hhs.govnih.gov The direct interaction of OPs with nicotinic receptors, leading to desensitization, is another factor that can contribute to muscle weakness and paralysis, which may not be fully reversed by AChE reactivation alone. nih.gov

Interactive Table 1: Pralidoxime Efficacy in Animal Models

Users can sort and filter the data by Animal Model, Organophosphate, and Outcome.

| Animal Model | Organophosphate (OP) | AChE Reactivation Finding | Physiological Outcome | Citation(s) |

|---|---|---|---|---|

| Guinea Pig | VX, Sarin | AChE function restored in blood and peripheral tissue. | Not specified in detail, but reactivation was successful. | hhs.gov |

| Guinea Pig | Cyclosarin (B1206272) | Did not reactivate AChE. | Not specified in detail, implied lack of efficacy. | hhs.gov |

| Rat | Tabun, Sarin, VX | Not the primary measure in this specific study. | Restored function (tetanus sustaining ability) of diaphragm muscles. | hhs.gov |

| Rat | Soman, Cyclosarin, Tabun | No reactivation efficacy in brain homogenate. | Not specified in detail, implied lack of efficacy. | hhs.gov |

| Guinea Pig, Non-human Primates | Soman | Ineffective. | Poor protection against intoxication. | nih.gov |

| Rat, Mouse | Soman | Effective. | Significant protection against intoxication. | nih.gov |

Experimental Models of Pralidoxime Interaction with Other Chemical Agents

The primary interaction of pralidoxime is its function as a reactivator of OP-inhibited AChE. However, its chemical properties allow for other interactions, which have been explored in various experimental systems. A significant and somewhat paradoxical interaction is its own ability to inhibit cholinesterase, particularly at high concentrations.

Cholinesterase Inhibition by Oximes at High Concentrations in Experimental Systems

While oximes like pralidoxime are designed to be nucleophilic agents that restore AChE function, they also possess an intrinsic capability to inhibit the enzyme themselves. frontiersin.org This inhibitory activity is a recognized characteristic of the oxime class of compounds and is typically observed in vitro at high concentrations. who.intresearchgate.neteurekaselect.com

This phenomenon means that at a sufficiently high concentration, an oxime can bind to the active site of a non-inhibited AChE molecule, temporarily blocking its function in a manner akin to a reversible inhibitor. The potency of this intrinsic inhibitory activity varies significantly among different oximes and is quantified by the IC50 value—the concentration of the oxime required to produce 50% inhibition of AChE activity.

For pralidoxime, the intrinsic AChE inhibition is relatively weak, meaning it has a high IC50 value. eurekaselect.com In contrast, certain experimental bispyridinium oximes, particularly those with a xylene linker, are far more potent inhibitors of AChE, with IC50 values in the low micromolar range. researchgate.neteurekaselect.com Research has established a strong correlation between the in vitro IC50 of an oxime and its in vivo toxicity (LD50) in rats. eurekaselect.com Oximes with a high IC50, such as pralidoxime and obidoxime (B3283493), are less toxic and have a high LD50. eurekaselect.com Conversely, experimental oximes like K-107, K-108, and K-113 have low IC50 values and are substantially more toxic, with low LD50 values. researchgate.neteurekaselect.com

While this inhibitory effect is demonstrated in vitro, its clinical significance at therapeutic concentrations is considered minimal. Studies in rabbits showed that even at lethal doses of pralidoxime iodide, the inhibition of blood cholinesterase did not exceed 20%. who.int

Interactive Table 2: In Vitro Cholinesterase Inhibitory Potency of Various Oximes

Users can sort the data by Oxime or IC50 value.

| Oxime | Classification | Intrinsic AChE Inhibitory Potency (IC50, Rat Blood) | Citation(s) |

|---|---|---|---|

| Pralidoxime | Established | High (>500 µM) | researchgate.neteurekaselect.com |

| Obidoxime | Established | High (>500 µM) | researchgate.neteurekaselect.com |

| HI-6 | Established | High (>500 µM) | researchgate.neteurekaselect.com |

| K-27 | Experimental | High (>500 µM) | researchgate.neteurekaselect.com |

| K-48 | Experimental | High (>500 µM) | researchgate.neteurekaselect.com |

| K-107 | Experimental | Low (1-9 µM) | researchgate.neteurekaselect.com |

| K-108 | Experimental | Low (1-9 µM) | researchgate.neteurekaselect.com |

| K-113 | Experimental | Low (1-9 µM) | researchgate.neteurekaselect.com |

Mechanistic Insights into Limitations and Resistance in Pralidoxime Reactivation

Molecular Basis of Aging Resistance to Pralidoxime

The primary limitation to the efficacy of pralidoxime is a time-dependent process known as "aging." wikipedia.orglitfl.com Following the initial phosphorylation of the serine residue in the AChE active site by an organophosphate, a subsequent chemical modification can occur. mdpi.commdpi.com This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the enzyme-inhibitor complex. nih.govnih.govbvsalud.org

The dealkylation results in the formation of a negatively charged phosphyl-AChE adduct. mdpi.comnih.gov This newly formed oxyanion develops a strong electrostatic interaction with a positively charged histidine residue within the enzyme's active site, significantly stabilizing the covalent bond between the organophosphate and the enzyme. nih.gov This stabilized, or "aged," conjugate is conformationally and electronically resistant to nucleophilic attack by pralidoxime, rendering the enzyme irreversibly inhibited. mdpi.combvsalud.orgresearchgate.net

The rate of aging is highly dependent on the chemical structure of the specific organophosphate. nih.govcambridge.org Nerve agents designed for chemical warfare often exhibit extremely rapid aging, making timely administration of pralidoxime critical. bvsalud.orgnih.gov For instance, AChE inhibited by the nerve agent soman (B1219632) ages with a half-life measured in minutes, whereas inhibition by agents like VX allows a much longer window for effective reactivation. nih.govcambridge.org

| Organophosphate Agent | Aging Half-Life (t½) |

|---|---|

| Soman (GD) | ~2-6 minutes nih.govcambridge.orgresearchgate.net |

| Sarin (GB) | ~3 hours cambridge.org |

| Parathion-methyl | ~4 hours cambridge.orgresearchgate.net |

| Tabun (GA) | ~19 hours cambridge.org |

| VX | ~48-139 hours cambridge.org |

Organophosphate Structure-Dependent Resistance to Reactivation

The success of pralidoxime-mediated reactivation is intrinsically linked to the molecular structure of the inhibiting organophosphate. hhs.gov Steric and electronic properties of the OP molecule can significantly hinder or facilitate the reactivation process.

Steric Hindrance: The accessibility of the phosphorus atom to the pralidoxime molecule is a key determinant of reactivation efficiency. nih.gov Bulky alkyl or alkoxy groups attached to the phosphorus atom can physically obstruct the narrow gorge of the AChE active site, preventing the oxime from achieving the optimal orientation for nucleophilic attack. nih.govnih.gov Research has shown that organophosphates with larger side chains are among the most challenging to reactivate. nih.gov Studies comparing the reactivation rates of conjugates with different-sized alkoxy groups have demonstrated that steric hindrance is a major factor limiting the efficacy of pralidoxime. nih.gov

Electronic Effects and Chemical Class: The electronic nature of the substituents on the organophosphate also influences reactivation. nih.gov Pralidoxime's effectiveness varies markedly between different classes of organophosphates. It generally shows better efficacy in reactivating AChE inhibited by diethyl organophosphates (e.g., chlorpyrifos, quinalphos) compared to dimethyl organophosphates (e.g., dimethoate, fenthion). plos.orgnih.gov In some instances, pralidoxime is largely ineffective against certain nerve agents, such as tabun, soman, and cyclosarin (B1206272), under experimental conditions. hhs.gov

| Organophosphate | Chemical Class | Observed Pralidoxime Reactivation Efficacy |

|---|---|---|

| Chlorpyrifos | Diethyl | Effective reactivation observed. plos.orgnih.gov |

| Quinalphos | Diethyl | Effective reactivation observed. plos.orgnih.gov |

| Diazinon | Diethyl | Effective reactivation observed. plos.org |

| Dimethoate | Dimethyl | Moderate to no reactivation observed. plos.orgnih.gov |

| Fenthion | Dimethyl | Moderate to no reactivation observed. plos.orgnih.gov |

| Paraoxon (B1678428) | Diethyl | Variable reactivation; some studies show efficacy while others show limited effect. hhs.govoup.com |

| Soman | Methylphosphonate | Generally ineffective due to rapid aging. hhs.gov |

| Cyclosarin | Methylphosphonate | No reactivation observed in several studies. hhs.gov |

| Tabun | Phosphoramidocyanidate | No reactivation observed in several studies. hhs.gov |

Species-Specific Differences in Reactivation Efficacy

Significant variations in the effectiveness of pralidoxime have been documented across different animal species. hhs.govnih.gov These disparities are primarily attributed to subtle differences in the amino acid sequences and, consequently, the three-dimensional structures of AChE, particularly within the active site gorge. nih.gov

For example, in vitro studies have shown that the reactivation of sarin-inhibited human AChE by pralidoxime is 30-50% slower than the reactivation of the corresponding enzyme in rabbits. Conversely, for VX-inhibited enzymes, reactivation is about 20% faster in humans. Similarly, guinea pig AChE demonstrates a 40% lower reactivation efficiency with pralidoxime compared to the human enzyme. Such differences are critical when extrapolating data from animal models to predict clinical efficacy in humans. Nonhuman primates and guinea pigs are often considered more reliable models than rodents for certain nerve agents because their AChE reactivation kinetics more closely resemble those of humans. nih.gov For instance, pralidoxime confers protection against soman in rats and mice, but not in guinea pigs or nonhuman primates, a finding that aligns more closely with the limited efficacy observed in humans for rapidly aging agents. nih.gov

| Species | Inhibiting Agent | Comparative Reactivation Efficacy | Reference |

|---|---|---|---|

| Human vs. Rabbit | Sarin | Reactivation is 30-50% slower in humans. | |

| Human vs. Rabbit | VX | Reactivation is 20% faster in humans. | |

| Human vs. Guinea Pig | Not Specified | Reactivation efficiency is 40% lower in guinea pigs. | |

| Rat/Mouse vs. Guinea Pig/Nonhuman Primate | Soman | Effective in rodents, but not in guinea pigs or nonhuman primates. | nih.gov |

Role of Re-inhibition by Excess Organophosphate in Experimental Systems

In experimental settings, particularly in vitro, the phenomenon of re-inhibition can complicate the assessment of pralidoxime's true efficacy. hhs.gov The reactivation of a phosphylated AChE molecule by pralidoxime yields not only a functional enzyme but also a phosphylated oxime (P-oxime) complex. srce.hr

This P-oxime product can itself be a potent AChE inhibitor. srce.hrscielo.br If the P-oxime is stable, it can bind to and inhibit a newly reactivated AChE molecule. srce.hr This cycle of reactivation followed by immediate re-inhibition by the reaction byproduct can lead to an apparent lack of efficacy or incomplete reactivation. This is especially problematic in systems with a high concentration of the parent organophosphate, where the concentration of the inhibitory P-oxime can become significant. bioline.org.br This mechanism underscores why sustained, and sometimes high, concentrations of the reactivator may be necessary to overcome both the initial inhibition and the subsequent re-inhibition, a factor that may not always be apparent from simple in vitro tests. srce.hracs.org

Exploration of Pralidoxime-Induced Oxidative Stress in Cellular Models

Beyond its role in enzyme reactivation, research has begun to explore other biochemical effects of pralidoxime, including its potential to influence cellular oxidative balance. nih.gov Organophosphate poisoning itself is known to induce oxidative stress. dovepress.comnih.gov Studies investigating the effects of oximes have yielded complex results, suggesting they may have both pro-oxidant and antioxidant properties depending on the context.

In some in vitro cellular models, such as the human hepatoma cell line HepG2, pralidoxime and other structurally related oximes have been shown to induce oxidative stress. acs.org These studies found that certain oximes could generate reactive oxygen species (ROS), deplete thiol antioxidants like glutathione, and promote lipid peroxidation, a marker of cellular damage. acs.org The structure of the oxime was found to be a critical factor; for instance, quaternary oximes with the functional aldoxime group at the 4-position of the pyridinium (B92312) ring (as in pralidoxime) were more potent inducers of oxidative stress than those with the group at the 2-position. acs.org

| Experimental System | Key Findings | Reference |

|---|---|---|

| Human HepG2 Cells (in vitro) | Quaternary oximes with a 4-aldoxime group (pralidoxime-like) were potent inducers of oxidative stress. | acs.org |

| Bovine Liver Catalase (in vitro) | Pralidoxime showed a reactivating effect on catalase enzyme activity that had been inhibited by malathion (B1675926) and dichlorvos (B1670471). | journalskuwait.org |

| Wistar Rats (in vivo) | Pralidoxime was able to attenuate dichlorvos-induced oxidative stress in both plasma and brain. | nih.gov |

Synthetic Methodologies and Chemical Research Innovations for Pralidoxime

Historical and Modern Synthetic Pathways for Pralidoxime

The synthesis of pralidoxime, chemically known as 2-pyridine aldoxime methyl chloride, has been established for decades, with the foundational methods still influencing modern approaches. The traditional synthesis is a two-step process. drdo.gov.inwikipedia.org It begins with the reaction of pyridine-2-carboxaldehyde with hydroxylamine (B1172632), which forms the intermediate pyridine-2-aldoxime. researchgate.net This intermediate is then alkylated using a methylating agent, such as methyl iodide, to yield pralidoxime as an iodide salt. wikipedia.org This iodide salt can be converted to the clinically used chloride salt through ion exchange.

A key aspect of pralidoxime's synthesis is the formation of the oxime functional group. This reaction between an aldehyde (pyridine-2-carboxaldehyde) and hydroxylamine is a classic condensation reaction. The subsequent step, quaternization of the pyridine (B92270) nitrogen with a methyl group, is a crucial step that imparts the cationic charge necessary for its biological activity. researchgate.net

While the fundamental synthetic route has remained consistent, research has explored variations. For instance, different methylating agents like methyl methanesulfonate (B1217627) and methyl p-toluenesulfonate have been investigated to avoid the use of more hazardous methyl halides. researchgate.net These alternative reagents produce pralidoxime mesylate or tosylate salts, which can then be converted to the chloride salt. researchgate.net

Optimization of Synthesis for Pralidoxime and Its Analogs

Efforts to optimize the synthesis of pralidoxime and its analogs have focused on improving efficiency, yield, and safety, as well as adapting the methods for the creation of new derivatives.

Continuous-Flow Synthesis Approaches

Continuous-flow synthesis has emerged as a highly efficient method for producing pralidoxime. bohrium.comresearchgate.net This technique offers precise control over reaction conditions and can significantly reduce reaction times. researchgate.net A two-step continuous-flow process has been developed that involves the initial formation of the oxime, followed by methylation in a continuous stream, demonstrating the potential for rapid and scalable production. researchgate.net

Research into Alternative Synthetic Precursors and Derivatizations

The quest for improved nerve agent antidotes has driven extensive research into alternative precursors and derivatizations of the pralidoxime structure.

A primary area of investigation has been the synthesis of analogs with modified substitution patterns on the pyridine ring. For instance, "methyl scanning," the systematic addition of a methyl group to different positions of the pralidoxime structure, has been used to probe the structure-activity relationship. nih.gov The synthesis of these C-methylated analogs involves a multi-step route starting from commercially available dimethylpyridines. nih.gov